N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS: 443329-86-0) is a thiazolopyrimidine derivative with a molecular formula of C₁₃H₉F₂N₃O₂S and a molecular weight of 309.29 g/mol . The compound features a 3,4-difluorophenyl substituent at the carboxamide position, which distinguishes it from related analogs.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O2S/c14-9-2-1-7(5-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKURBHCICNVQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve mild temperatures and the use of green solvents like ethanol .
Industrial Production Methods
Industrial production methods for thiazolopyrimidine derivatives often utilize heterogeneous catalysts to achieve high yields and selectivity. For example, vanadium oxide loaded on fluorapatite has been used as a robust and sustainable catalyst for the synthesis of thiazolopyrimidines . This method offers advantages such as rapid synthesis, mild reaction conditions, and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolopyrimidine derivatives with different substituents.
Substitution: Electrophilic substitution reactions are common, especially at the active methylene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophilic reagents like bromine . The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidines, which exhibit different biological activities .
Scientific Research Applications
N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways. The compound’s structural similarity to purine allows it to effectively bind to biological targets, such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
Yield and Purity Trends :
- Derivatives with electron-withdrawing substituents (e.g., -NO₂ in compound 4i) exhibit higher yields (71%) compared to electron-donating groups (e.g., -OCH₃ in compound 4l: 37%) .
Physicochemical and Spectral Data Comparison
Limitations : Spectral data for the target compound is absent in the provided evidence, highlighting a gap in the literature.
Biological Activity
N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 443329-86-0) is a compound belonging to the thiazolopyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H9F2N3O2S
- Molecular Weight : 307.29 g/mol
- Structure : The compound features a thiazolo-pyrimidine core with a difluorophenyl substituent at the nitrogen position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cellular processes.
Enzyme Inhibition
Recent research indicates that compounds within the thiazolopyrimidine class can inhibit enzymes such as:
- Dihydrofolate reductase (DHFR) : Essential for DNA synthesis.
- Topoisomerase II : Involved in DNA replication and transcription.
The interaction with these enzymes can disrupt cellular functions leading to apoptosis in cancer cells or inhibit microbial growth.
Anticancer Activity
A study investigating various thiazolopyrimidine derivatives found that this compound exhibited significant anticancer properties. It was shown to induce cell cycle arrest and apoptosis in A549 lung cancer cells. The compound demonstrated an IC50 value comparable to established chemotherapeutics like Doxorubicin.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| N-(3,4-difluorophenyl)-5-oxo-thiazolo[3,2-a]pyrimidine | 0.45 | Topoisomerase II inhibition |
| Doxorubicin | 0.50 | Topoisomerase II inhibition |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising results against various bacterial strains. In vitro studies indicated that it possesses significant antibacterial properties with minimum inhibitory concentrations (MIC) effective against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies and Research Findings
- Study on Anticancer Efficacy : A recent publication highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The study utilized molecular docking techniques to demonstrate the binding affinity of the compound to Topoisomerase II's active site .
- Antimicrobial Screening : Another study focused on synthesizing various thiazolopyrimidine derivatives and evaluating their antimicrobial activities. The findings confirmed that N-(3,4-difluorophenyl)-5-oxo-thiazolo[3,2-a]pyrimidine exhibited potent activity against several pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
